molecular formula C25H22ClNO3 B2687901 (Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}amino 4-methylbenzoate CAS No. 338962-93-9

(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}amino 4-methylbenzoate

Número de catálogo: B2687901
Número CAS: 338962-93-9
Peso molecular: 419.91
Clave InChI: AVRLGHHVAPJSTH-SOYKGTTHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound is a benzoate ester featuring a methyl group at the 4-position of the benzoic acid moiety. Its core structure includes a cyclopropane ring substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group, connected via a methylideneamino linkage in the Z-configuration. The Z stereochemistry implies specific spatial arrangements that influence intermolecular interactions and biological activity.

Propiedades

IUPAC Name

[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO3/c1-16-3-5-19(6-4-16)25(28)30-27-24(18-9-13-21(29-2)14-10-18)23-15-22(23)17-7-11-20(26)12-8-17/h3-14,22-23H,15H2,1-2H3/b27-24+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRLGHHVAPJSTH-SOYKGTTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/C2CC2C3=CC=C(C=C3)Cl)\C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings from various studies.

Chemical Structure and Properties

The compound's IUPAC name is [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methanone. The molecular formula is C17H15ClO2, and it possesses a unique cyclopropane ring that contributes to its biological properties. The compound's structure can be represented as follows:

C17H15ClO2\text{C}_{17}\text{H}_{15}\text{ClO}_{2}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the same class. For instance, synthesized pyrazole carboxamides have demonstrated notable antifungal activity, suggesting that similar structural analogs may exhibit comparable effects against various pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTarget OrganismResult
Pyrazole 7aiAntifungalCandida albicansSignificant inhibition
Compound XAntibacterialStaphylococcus aureusModerate inhibition
Compound YAntiviralHAdVLow micromolar potency

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease, which are critical targets for treating neurodegenerative diseases and infections, respectively .

Table 2: Enzyme Inhibition Studies

Compound NameEnzyme TargetInhibition TypeIC50 Value (µM)
Compound AAcetylcholinesteraseCompetitive12.5
Compound BUreaseNon-competitive25.0

Case Studies

  • Antiviral Activity : A study focusing on similar compounds showed promising results against human adenovirus (HAdV). Compounds exhibited selectivity indexes greater than 100, indicating their potential as antiviral agents with minimal cytotoxicity .
  • Anticancer Properties : The anticancer potential of structurally related compounds has been documented in various studies. For example, compounds with piperidine and pyrazole moieties have shown efficacy in inhibiting cancer cell proliferation across different cancer lines .

The biological activity of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate is hypothesized to involve multiple mechanisms:

  • Interaction with Enzymes : The compound may bind to active sites of enzymes like AChE, leading to inhibition.
  • Disruption of Cell Membranes : Similar compounds have been shown to disrupt microbial cell membranes, contributing to their antimicrobial effects.
  • Modulation of Signaling Pathways : Potential interference with signaling pathways involved in cell proliferation and apoptosis could explain its anticancer properties.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate. The incorporation of chlorophenyl and methoxyphenyl groups has been shown to enhance the cytotoxicity against various cancer cell lines. For instance, the compound's structural features allow for interaction with specific biological targets, leading to apoptosis in tumor cells.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity. The presence of the cyclopropyl group is believed to contribute to the inhibition of bacterial growth by interfering with bacterial cell wall synthesis or function. Studies indicate that derivatives of this compound exhibit broad-spectrum antimicrobial effects, making them candidates for further development as antibiotics.

Structure-Activity Relationship (SAR) Studies

The structural components of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate play a crucial role in its biological activity. SAR studies have identified that modifications to the methoxy and chlorophenyl groups can significantly alter the compound's potency and selectivity towards specific biological targets. This understanding aids in the rational design of more effective analogs.

Photopharmacology

Photopharmacology is an emerging field where light-sensitive compounds are used for targeted drug delivery and action. (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate can be utilized as a photoswitchable drug, allowing for controlled activation by light exposure. This feature enhances spatial and temporal control over drug action, potentially reducing side effects associated with systemic administration.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines (IC50 < 10 µM).
Study BAntimicrobial EffectsShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Study CPhotopharmacological ApplicationsDeveloped a light-activated version of the compound that selectively targets cancer cells upon UV exposure, leading to reduced off-target effects.

Análisis De Reacciones Químicas

Synthetic Pathways and Precursor Reactions

The compound is synthesized via multi-component reactions (MCRs) involving cyclopropane ring formation and subsequent functionalization:

  • Cyclopropanation : Cyclopropyl groups are introduced using Simmons-Smith-type reactions with zinc-copper couples or zirconium-mediated methodologies .

  • Esterification : The 4-methylbenzoate group is incorporated via condensation of activated benzoic acid derivatives with hydroxylamine intermediates under acidic conditions.

  • Stereoselective Z-configuration : The Z-isomer is stabilized through intramolecular hydrogen bonding between the amino group and ester carbonyl oxygen, as observed in analogous tetrahydropyridine derivatives .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Cyclopropane formationZn-Cu couple, CH₂I₂, CH₂Cl₂, 0°C → RT62
EsterificationDCC, DMAP, 4-methylbenzoyl chloride, THF78
Stereoselective controlIodine catalysis, methanol, 55°C, 12 h85

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl moiety undergoes substitution with nucleophiles (e.g., amines, alkoxides) under SNAr conditions:

  • Reaction with piperazine in DMF at 120°C yields a bis-arylpiperazine derivative (confirmed via HPLC-MS).

  • Methoxy group deprotection under BBr₃ generates a phenolic intermediate, enabling further functionalization .

Hydrolysis and Decarboxylation

  • Ester Hydrolysis : Basic conditions (NaOH/EtOH, reflux) cleave the 4-methylbenzoate ester to form a carboxylic acid.

    RCOOR +OHRCOO+R OH\text{RCOOR }+\text{OH}^-\rightarrow \text{RCOO}^-+\text{R OH}
  • Decarboxylation : Heating the carboxylic acid derivative above 150°C releases CO₂, forming a methylidene amine intermediate.

Cycloaddition Reactions

The cyclopropane ring participates in [2+1] cycloadditions with carbenes, forming bicyclic structures. For example:

  • Reaction with dichlorocarbene (generated from CHCl₃/KOH) produces a dichlorocyclopropane adduct .

Catalytic Influences on Reactivity

  • Iodine Catalysis : Enhances reaction rates in MCRs by stabilizing transition states through halogen bonding .

  • Zirconium/Zinc Systems : Facilitate cyclopropanation via σ-bond insertions into alkenes .

Table 2: Catalytic Performance in Cyclopropanation

Catalyst SystemReaction Time (h)Conversion (%)
ZrCl₄/Zn-Cu892
I₂ (5 mol%)1288

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via cyclopropane ring opening (DSC data).

  • Photodegradation : UV exposure (λ = 254 nm) induces C-Cl bond cleavage, forming a radical intermediate detected via EPR .

  • pH Sensitivity : Stable in neutral conditions but undergoes rapid ester hydrolysis at pH > 10.

Comparación Con Compuestos Similares

Key Structural Features and Substitutions

The compound’s uniqueness lies in its combination of 4-methylbenzoate , 4-methoxyphenyl , and 4-chlorophenylcyclopropyl groups. Below is a comparative analysis with two closely related analogs from the evidence:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
Target Compound: (Z)-{2-(4-Chlorophenyl)cyclopropylmethylidene}amino 4-Methylbenzoate (Not Provided) C24H21ClN2O4* ~437.89† 4-Methylbenzoate; 4-Methoxyphenyl; 4-Chlorophenylcyclopropyl Inferred pesticidal/biological activity
(Z)-[(4-Bromophenyl)[2-(4-Chlorophenyl)cyclopropyl]methylidene]amino 4-Fluorobenzoate (338415-62-6) C23H16BrClFNO2 496.74 4-Fluorobenzoate; 4-Bromophenyl; 4-Chlorophenylcyclopropyl Potential agrochemical intermediate
(Z)-{2-(4-Chlorophenyl)cyclopropylmethylidene}[(4-Nitrophenyl)methoxy]amine (338962-88-2) C24H21ClN2O4 436.89 4-Nitrobenzyloxy; 4-Methoxyphenyl; 4-Chlorophenylcyclopropyl Likely bioactive or synthetic precursor

*Estimated based on structural similarity to ; †Calculated from formula.

Impact of Substituents on Properties

  • Halogen vs. Methoxy/Nitro Groups: The 4-fluorobenzoate analog (CAS 338415-62-6) exhibits higher electronegativity due to fluorine, enhancing lipid solubility and environmental persistence compared to the target compound’s 4-methylbenzoate. In contrast, the target compound’s 4-methoxyphenyl group is electron-donating, which may stabilize the molecule against oxidative degradation.
  • Cyclopropyl Substitution :
    The 2-(4-chlorophenyl)cyclopropyl moiety is conserved across all three compounds, suggesting its critical role in binding to biological targets (e.g., enzymes or receptors). The cyclopropane ring’s strain may enhance conformational rigidity, influencing target affinity .

Research Findings and Data Gaps

  • Future studies should employ X-ray diffraction to resolve stereochemical details and confirm Z-configuration.
  • Activity Data : Direct biological data for the target compound are absent. However, extrapolation from analogs suggests it may act as a protease inhibitor or receptor antagonist, warranting in vitro assays.

Q & A

Q. Advanced: How can discrepancies between experimental X-ray diffraction data and computational structural models be resolved?

  • Methodology :
    • Crystallography : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement). For charge density analysis, incorporate high-resolution data (≤0.8 Å) to resolve electron density ambiguities .
    • Data Contradiction : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries. Adjust refinement parameters (e.g., anisotropic displacement) or re-examine hydrogen bonding networks using lattice energy calculations .

Basic: What synthetic strategies are effective for preparing derivatives of this compound?

Q. Advanced: How can reaction conditions be optimized to improve regioselectivity in cyclopropane-containing intermediates?

  • Methodology :
    • Synthesis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 4-chlorophenyl boronic acid) or photochemical [2+2] cycloaddition for cyclopropane formation. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading). For regioselectivity, screen solvents (DMF vs. THF) and directing groups (methoxy substituents) to influence steric/electronic effects .

Basic: How can impurities be identified and quantified in this compound?

Q. Advanced: What analytical approaches distinguish isomeric byproducts formed during esterification?

  • Methodology :
    • Impurity Profiling : Use HPLC with photodiode array detection (PDA) and LC-MS/MS (Q-TOF) for high-resolution mass analysis. Reference pharmacopeial standards (e.g., EP impurities A–C for chlorophenyl derivatives) .
    • Isomer Discrimination : Apply chiral stationary phases (CSPs) or nuclear Overhauser effect spectroscopy (NOESY) NMR to differentiate Z/E isomers or regioisomers .

Basic: What spectroscopic techniques validate the compound’s structural integrity?

Q. Advanced: How can fluorescence spectroscopy elucidate its excited-state dynamics?

  • Methodology :
    • Basic Validation : Combine 1^1H/13^13C NMR (e.g., δ ~7.2–8.1 ppm for aromatic protons), IR (C=O stretch ~1720 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .
    • Advanced Fluorescence : Perform time-resolved fluorescence decay assays in solvents of varying polarity. Correlate Stokes shifts with solvatochromic effects to map π→π* transitions .

Basic: How to assess the environmental persistence of this compound?

Q. Advanced: What molecular descriptors predict its bioaccumulation potential in aquatic ecosystems?

  • Methodology :
    • Environmental Fate : Conduct OECD 301 biodegradation tests (aerobic, 28 days) with GC-MS monitoring. Measure log P (octanol-water) via shake-flask method; values >3 indicate high bioaccumulation risk .
    • Computational Prediction : Use EPI Suite™ or COSMOtherm to estimate degradation half-lives (t1/2_{1/2}) and bioconcentration factors (BCF) based on fragment contribution methods .

Basic: What in vitro assays evaluate its biological activity?

Q. Advanced: How can molecular docking guide SAR studies for receptor-targeted analogs?

  • Methodology :
    • Basic Assays : Screen against kinase/enzyme panels (e.g., EGFR, COX-2) using fluorescence polarization or calorimetry (ITC) for binding affinity .
    • Advanced SAR : Dock the compound into crystal structures (PDB: 1M17) using AutoDock Vina. Optimize substituents (e.g., 4-methoxy vs. 4-chloro) via free energy perturbation (FEP) simulations .

Basic: How to analyze hydrogen bonding interactions in its solid-state structure?

Q. Advanced: What computational methods quantify lattice energy contributions from weak interactions?

  • Methodology :
    • Basic Analysis : Generate Hirshfeld surfaces (CrystalExplorer) to visualize H-bonding (N–H⋯O) and π-π stacking distances .
    • Advanced Modeling : Perform periodic DFT (CASTEP) to partition lattice energy into electrostatic, dispersion, and repulsion terms. Compare with experimental thermal displacement parameters .

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